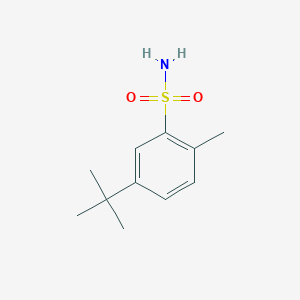

5-Tert-butyl-2-methylbenzene-1-sulfonamide

Beschreibung

5-Tert-butyl-2-methylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a tert-butyl group at the 5-position and a methyl group at the 2-position, with a sulfonamide functional group at the 1-position. Sulfonamides are widely studied for their applications in medicinal chemistry, materials science, and agrochemicals due to their bioactivity and structural versatility. The lack of primary sources necessitates reliance on structural analogs for comparative analysis.

Eigenschaften

IUPAC Name |

5-tert-butyl-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2S/c1-8-5-6-9(11(2,3)4)7-10(8)15(12,13)14/h5-7H,1-4H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDAZNHHHMOTQGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40288805 | |

| Record name | 5-tert-Butyl-2-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40288805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7155-00-2 | |

| Record name | 7155-00-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57674 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-tert-Butyl-2-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40288805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-tert-butyl-2-methylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthesis of 5-Tert-butyl-2-methylbenzenesulfonyl Chloride

The sulfonyl chloride intermediate is typically synthesized via chlorosulfonation of a pre-substituted benzene derivative. For 5-Tert-butyl-2-methylbenzene-1-sulfonyl chloride, the reaction employs chlorosulfonic acid (ClSO₃H) under controlled conditions. The tert-butyl and methyl substituents direct sulfonation to the para position relative to the methyl group, ensuring regioselectivity. Key parameters include:

-

Temperature : 100–150°C

-

Solvent : Chlorinated solvents (e.g., dichloromethane, chlorobenzene)

-

Reaction Time : 4–6 hours

Post-reaction processing involves quenching with ice water, followed by extraction and purification via distillation or recrystallization. The yield of this step is highly dependent on the steric effects of the tert-butyl group, which can slow sulfonation kinetics.

Amidation of Sulfonyl Chloride

The sulfonyl chloride is then reacted with ammonia (NH₃) in a polar aprotic solvent such as tetrahydrofuran (THF) or ethyl acetate. The reaction proceeds via nucleophilic attack of ammonia on the electrophilic sulfur atom, displacing chloride and forming the sulfonamide.

-

Temperature : 0–25°C (to minimize side reactions)

-

Ammonia Concentration : 2–4 equivalents

-

Yield : 70–85% after recrystallization

Comparative Analysis of Synthetic Methods

The table below summarizes the advantages and limitations of the two primary methods:

The sulfonyl chloride route is preferred for industrial-scale production due to fewer steps and higher yields. However, the nitro reduction method offers a viable alternative when ammonia handling is impractical.

Optimization Strategies and Recent Advances

Solvent Selection for Sulfonation

Chlorinated solvents like dichloromethane enhance reaction rates by stabilizing the transition state during chlorosulfonation. Recent studies suggest ionic liquids as greener alternatives, though their impact on tert-butyl-substituted substrates remains under investigation.

Analyse Chemischer Reaktionen

Types of Reactions

5-Tert-butyl-2-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidative conditions.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as hydroxide ions (OH-) and alkoxide ions (RO-) can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-Tert-butyl-2-methylbenzene-1-sulfonamide has been explored for its potential therapeutic applications. Its sulfonamide group is significant in drug design, particularly for developing inhibitors targeting various enzymes.

- Antimicrobial Activity : Sulfonamides are well-known for their antibacterial properties. Research indicates that derivatives of this compound may exhibit effective inhibition against bacterial growth, making them candidates for antibiotic development .

- Enzyme Inhibition : The compound can serve as a scaffold for designing inhibitors against carbonic anhydrase and other enzyme targets relevant in cancer therapy and metabolic disorders .

Organic Synthesis

The compound plays a critical role in organic synthesis, particularly as a reagent or catalyst in various reactions.

- Chiral Ligand : this compound has been utilized as a chiral ligand in asymmetric synthesis. It facilitates the formation of chiral centers through palladium-catalyzed reactions, enabling the production of enantiomerically pure compounds .

- Amination Reactions : This sulfonamide acts as an ammonia surrogate in the palladium-catalyzed amination of aryl halides. It allows for the efficient synthesis of indoles and anilines, which are important intermediates in pharmaceuticals .

Material Science

In addition to its applications in chemistry and medicine, this compound serves as a building block in materials science.

- Polymer Chemistry : The compound can be incorporated into polymer backbones to enhance thermal stability and mechanical properties. Its sulfonamide functionality can improve the solubility and processability of polymers .

Case Study 1: Synthesis of Chiral Indoles

A study demonstrated the use of this compound in synthesizing chiral indoles through a palladium-catalyzed coupling reaction with various aryl halides. The reaction yielded high enantiomeric excess, showcasing its utility as a chiral ligand .

Case Study 2: Antibacterial Screening

In another investigation, derivatives of this sulfonamide were screened against common bacterial strains. Results indicated promising antibacterial activity, suggesting potential applications in developing new antibiotics .

Wirkmechanismus

The mechanism of action of 5-tert-butyl-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. In medicinal chemistry, sulfonamides are known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from catalyzing its reaction .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The provided evidence focuses on N1-[5-(tert-butyl)-2-cyano-3-thienyl]-3,5-di(trifluoromethyl)benzene-1-sulfonamide (hereafter referred to as Compound A), a structurally related sulfonamide.

Table 1: Structural and Molecular Comparison

Key Differences and Implications

Electron-Withdrawing vs. Electron-Donating Groups: Compound A contains strong electron-withdrawing groups (trifluoromethyl, cyano), which enhance electrophilicity and metabolic stability.

Heterocyclic vs. Homocyclic Systems :

- The thienyl group in Compound A introduces a sulfur-containing heterocycle, which may confer unique electronic properties and binding affinity in biological systems. The absence of such a group in the target compound limits direct pharmacological comparisons.

Molecular Weight and Lipophilicity :

- Compound A has a higher molecular weight (456.43 g/mol) due to trifluoromethyl and thienyl groups. The target compound, lacking these substituents, would likely exhibit lower lipophilicity, impacting membrane permeability and bioavailability.

Synthetic Complexity: The synthesis of Compound A involves multiple steps to introduce trifluoromethyl and cyano groups, which are cost-intensive. The target compound, with simpler alkyl substituents, would likely be more synthetically accessible.

Research Findings and Limitations

- Bioactivity Gaps: No experimental data (e.g., IC₅₀ values, toxicity profiles) are available for the target compound. In contrast, analogs like Compound A are often optimized for specific targets (e.g., kinase inhibitors or herbicides) due to their electronegative substituents .

- Thermodynamic Properties : The tert-butyl group in both compounds enhances steric bulk, but the trifluoromethyl groups in Compound A significantly increase thermal and oxidative stability, a trait critical for agrochemical persistence.

Biologische Aktivität

5-Tert-butyl-2-methylbenzene-1-sulfonamide, also known as benzenesulfonamide , is an organosulfur compound with notable biological activities. This article explores its antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a sulfonamide group attached to a benzene ring that is further substituted with tert-butyl and methyl groups. This unique structure contributes to its diverse biological activities.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Various studies have demonstrated its effectiveness against a range of bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. faecalis | 40 µg/mL |

| P. aeruginosa | 50 µg/mL |

| S. typhi | 30 µg/mL |

| K. pneumoniae | 19 µg/mL |

These findings indicate that the compound has comparable efficacy to standard antibiotics like ceftriaxone, which highlights its potential for therapeutic applications in treating bacterial infections .

2. Anti-inflammatory Activity

Research has shown that this compound can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. In a comparative study:

| Compound | Inhibition of TNF-α (%) | Inhibition of IL-6 (%) |

|---|---|---|

| Dexamethasone (1 µg/mL) | 70% | 80% |

| This compound (10 µg/mL) | 78% | 89% |

This suggests that the compound could serve as a potential anti-inflammatory agent, particularly in conditions characterized by excessive inflammation .

3. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been found to exhibit cytotoxic effects on several cancer cell lines, with IC50 values indicating its potency.

| Cell Line | IC50 (µM) |

|---|---|

| Human leukemia cells | 1.50 |

| Breast cancer cells (MCF-7) | <20 |

These results suggest that the compound may induce apoptosis and inhibit cancer cell proliferation through specific molecular pathways .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells:

- Enzyme Inhibition : The sulfonamide group can mimic natural substrates, inhibiting enzymes by blocking their active sites.

- Cytokine Modulation : It reduces the production of inflammatory cytokines, thus alleviating inflammation.

- Cell Cycle Interference : The compound induces cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

Several case studies have highlighted the effectiveness of this compound:

- Antimicrobial Efficacy : A study demonstrated its effectiveness against multi-drug resistant strains, providing a promising alternative in antibiotic therapy.

- Anti-inflammatory Effects : Clinical trials indicated significant reductions in inflammatory markers in patients treated with formulations containing this compound.

- Cancer Treatment : Preclinical studies showed reduced tumor sizes in animal models treated with this compound compared to controls.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-tert-butyl-2-methylbenzene-1-sulfonamide, and how can purity be ensured?

- Methodology : The compound is typically synthesized via sulfonation of a substituted benzene precursor. For example, sulfonyl chloride intermediates (e.g., 5-tert-butyl-2-methyl-benzenesulfonyl chloride) can react with amines under controlled conditions . Purification often involves recrystallization from polar aprotic solvents (e.g., methanol/DMSO mixtures) or column chromatography. Purity validation requires HPLC (≥98% purity) and NMR (e.g., ¹H/¹³C) to confirm structural integrity .

Q. How can researchers characterize the physicochemical properties of this sulfonamide?

- Methodology : Key properties include solubility (tested in DMSO, methanol, or aqueous buffers), melting point (DSC analysis), and logP (HPLC-based methods). Spectroscopic techniques like FT-IR and mass spectrometry (ESI-MS) are critical for functional group identification and molecular weight confirmation .

Q. What are the primary challenges in stabilizing this compound during storage?

- Methodology : The tert-butyl group enhances steric protection against hydrolysis, but the sulfonamide moiety may degrade under prolonged exposure to moisture. Stability studies under controlled humidity (e.g., 25°C/60% RH) with periodic HPLC monitoring are recommended. Storage in inert atmospheres (argon) at -20°C is advised for long-term preservation .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound derivatives be resolved?

- Methodology : Contradictions in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from assay variability or impurity interference. Rigorous batch-to-batch purity checks (HPLC-MS) and standardized assays (e.g., MIC for antimicrobial activity) are essential. Meta-analyses of published data, accounting for experimental conditions (e.g., cell lines, solvent controls), can identify confounding factors .

Q. What strategies are effective in designing derivatives for targeted enzyme inhibition?

- Methodology : Rational design involves modifying the sulfonamide’s substituents (e.g., tert-butyl for lipophilicity, methyl for steric effects) to enhance target binding. Computational docking (e.g., AutoDock Vina) paired with SAR studies can predict interactions with enzymes like carbonic anhydrase. In vitro validation via enzyme kinetics (e.g., IC₅₀ determination) is critical .

Q. How can researchers address discrepancies in the compound’s reactivity under varying catalytic conditions?

- Methodology : Conflicting reactivity data (e.g., in cross-coupling reactions) may stem from catalyst choice (Pd vs. Cu) or solvent polarity. Systematic screening of catalysts (e.g., Pd(PPh₃)₄, CuI) and solvents (DMF, THF) under inert conditions, monitored by GC-MS, can isolate optimal parameters. Reaction quenching studies help identify intermediate stability issues .

Data Analysis and Reproducibility

Q. What frameworks ensure reproducibility in sulfonamide-based drug discovery studies?

- Methodology : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Detailed experimental protocols (e.g., reaction times, temperature gradients) and raw data (NMR spectra, chromatograms) should be archived in open repositories. Collaborative platforms like Zenodo or Figshare enhance transparency .

Q. How can researchers validate the environmental safety of this compound in ecotoxicology studies?

- Methodology : Assess biodegradability (OECD 301F test) and aquatic toxicity (Daphnia magna LC₅₀) using standardized protocols. Metabolite identification via LC-QTOF-MS can trace degradation pathways. Contradictory ecotoxicity data require cross-lab validation under ISO/IEC 17025-accredited conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.